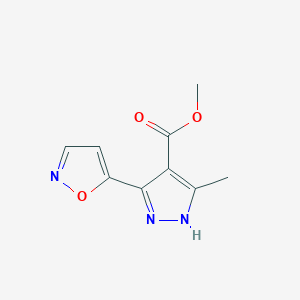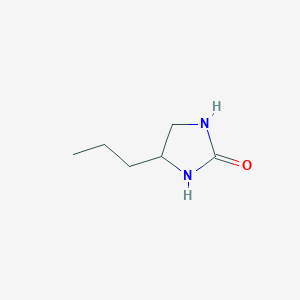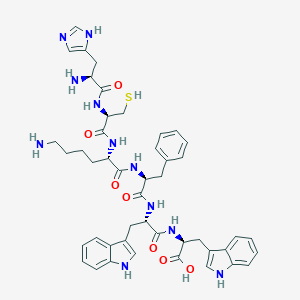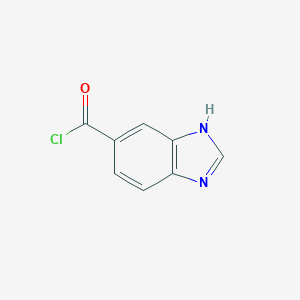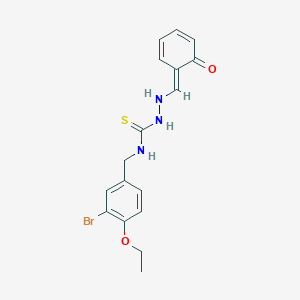
N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. This compound has been extensively studied for its unique properties and potential benefits in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on improving the solubility of this compound in water, which could make it more useful in certain experimental settings. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide involves the reaction of 3-bromo-4-ethoxybenzaldehyde with 2-hydroxybenzaldehyde in the presence of hydrazine hydrate and carbon disulfide. The resulting product is a yellow crystalline solid with a melting point of 222-224°C.
Aplicaciones Científicas De Investigación
N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
| 186453-56-5 | |
Fórmula molecular |
C17H18BrN3O2S |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
1-[(3-bromo-4-ethoxyphenyl)methyl]-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
InChI |
InChI=1S/C17H18BrN3O2S/c1-2-23-16-8-7-12(9-14(16)18)10-19-17(24)21-20-11-13-5-3-4-6-15(13)22/h3-9,11,20H,2,10H2,1H3,(H2,19,21,24)/b13-11+ |
Clave InChI |
VVUDLAWKZUCMGM-ACCUITESSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O)Br |
SMILES |
CCOC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br |
SMILES canónico |
CCOC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br |
Sinónimos |
Hydrazinecarbothioamide, N-((3-bromo-4-ethoxyphenyl)methyl)-2-((2-hydr oxyphenyl)methylene)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


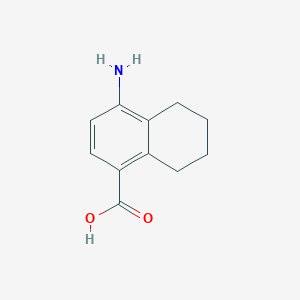
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)

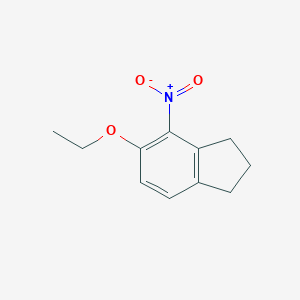
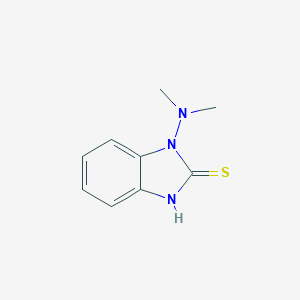

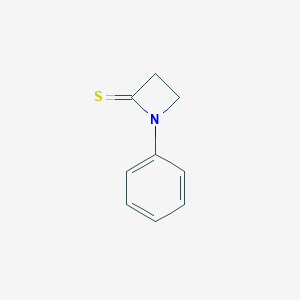
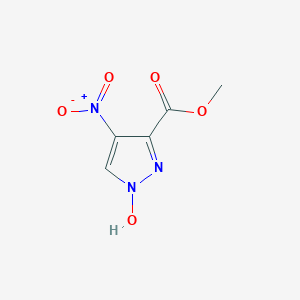
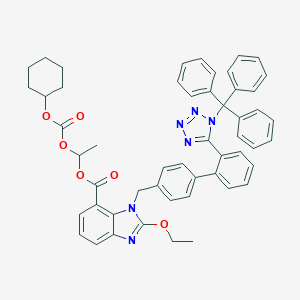
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
